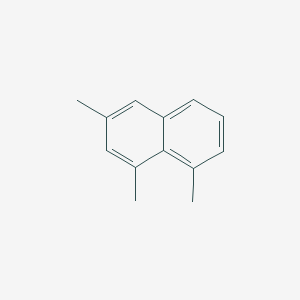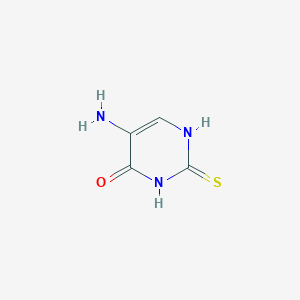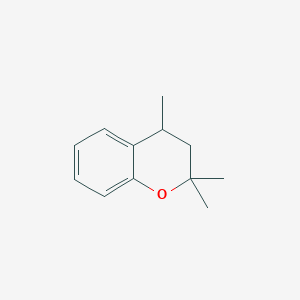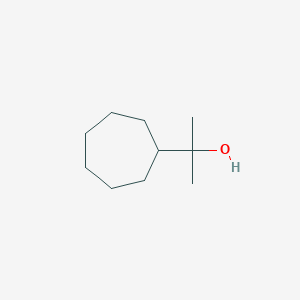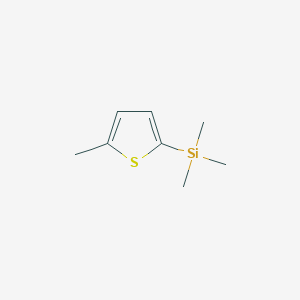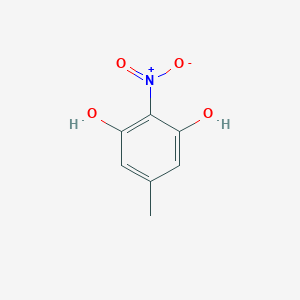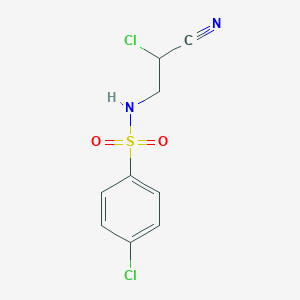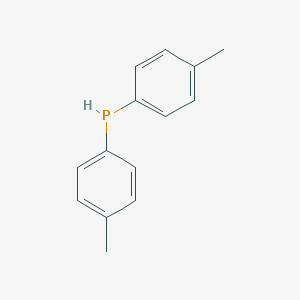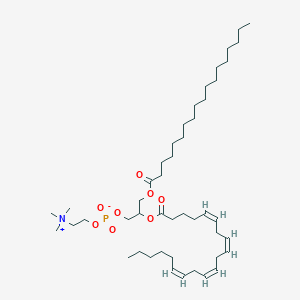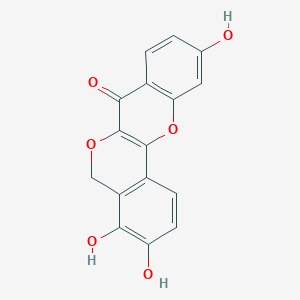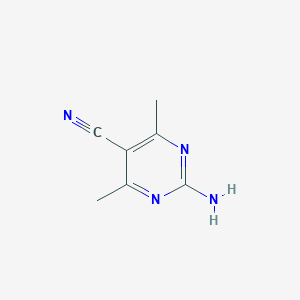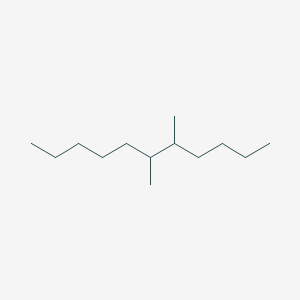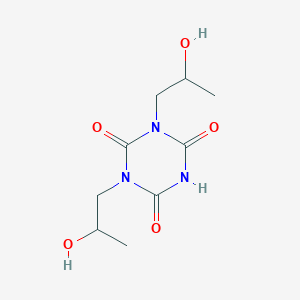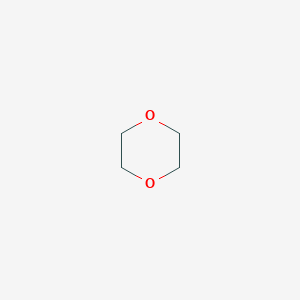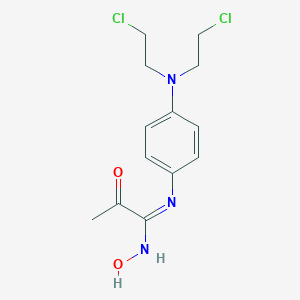
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-, also known as Proxol, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as amidoximes, which are known to have a variety of biological activities. In
Mecanismo De Acción
The exact mechanism of action of pyruvamidoxime is not fully understood. However, it has been suggested that pyruvamidoxime may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase. Pyruvamidoxime may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Pyruvamidoxime has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Pyruvamidoxime has also been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pyruvamidoxime in lab experiments is that it has been extensively studied and its synthesis method is well-established. Pyruvamidoxime has also been shown to have potent anti-cancer activity, making it a promising candidate for further study. However, one limitation of using pyruvamidoxime in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on pyruvamidoxime. One area of interest is in developing more efficient synthesis methods for pyruvamidoxime, which would allow for larger quantities to be produced. Another area of interest is in studying the potential use of pyruvamidoxime in combination with other chemotherapeutic agents, to further enhance its anti-cancer activity. Additionally, more research is needed to fully understand the mechanism of action of pyruvamidoxime and its potential side effects.
Métodos De Síntesis
Pyruvamidoxime can be synthesized by reacting pyruvic acid with hydroxylamine, followed by reaction with p-chloroaniline and bis(2-chloroethyl)amine. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and has been used in many studies to produce pyruvamidoxime.
Aplicaciones Científicas De Investigación
Pyruvamidoxime has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Pyruvamidoxime has also been shown to enhance the cytotoxicity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
Número CAS |
18237-80-4 |
|---|---|
Nombre del producto |
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)- |
Fórmula molecular |
C13H17Cl2N3O2 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
N'-[4-[bis(2-chloroethyl)amino]phenyl]-N-hydroxy-2-oxopropanimidamide |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-10(19)13(17-20)16-11-2-4-12(5-3-11)18(8-6-14)9-7-15/h2-5,20H,6-9H2,1H3,(H,16,17) |
Clave InChI |
VSBAFNAFXLWWNI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
SMILES canónico |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
Otros números CAS |
18237-80-4 |
Sinónimos |
N-[4-[Bis(2-chloroethyl)amino]phenyl]-2-oxopropanamide oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



